5-メトキシトリプトフォール

概要

説明

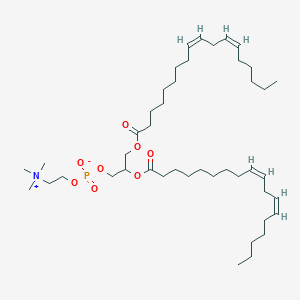

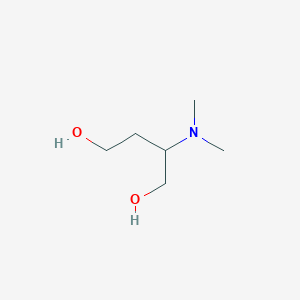

ジエチルアミノエトキシエタノール: 2-[2-(ジエチルアミノ)エトキシ]エタノール は、分子式C8H19NO2の有機化合物です。室温では液体として存在し、多官能基性により興味深い性質を示します。具体的には、第3級アミン、エーテル基、ヒドロキシル基が含まれています。 他の有機アミンと同様に、弱塩基として作用します .

2. 製法

合成経路::- ジエチルアミノエトキシエタノールは、エタノールアミンをジエチル硫酸またはジエチルクロリドでアルコキシル化することにより合成できます。反応は以下のようになります。

アルコキシル化反応: HOCH2CH2NH2+(C2H5O)2SO4→HOCH2CH2N(C2H5)2CH2CH2OH

塩基触媒反応: エタノールアミンは、塩基(水酸化ナトリウムなど)の存在下でジエチル硫酸と反応して、ジエチルアミノエトキシエタノールを生成します。

工業生産:: 工業規模の生産方法は、一般的にジエチル硫酸またはジエチルクロリドを用いたアルコキシル化プロセスです。

科学的研究の応用

Diethylaminoethoxyethanol finds applications in various fields:

Chemistry: Used as a reagent in organic synthesis.

Biology: May serve as a building block for designing bioactive compounds.

Medicine: Investigated for potential pharmaceutical applications.

Industry: Employed in the production of specialty chemicals.

作用機序

ジエチルアミノエトキシエタノールがその効果を発揮する正確なメカニズムは、特定の状況によって異なります。アミンとヒドロキシル基により、細胞受容体、酵素、またはシグナル伝達経路と相互作用する可能性があります。その正確な作用機序を解明するためには、さらなる研究が必要です。

生化学分析

Biochemical Properties

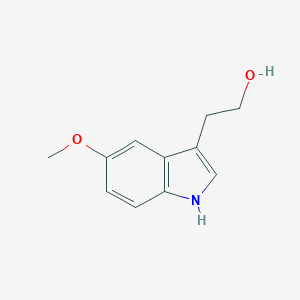

5-Methoxytryptophol is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It interacts with various enzymes and proteins, playing a role in biochemical reactions .

Cellular Effects

5-Methoxytryptophol has been shown to have anti-inflammatory properties . It protects endothelial barrier function and promotes endothelial repair, while it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Molecular Mechanism

The molecular mechanism of 5-Methoxytryptophol involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Daily rhythms in pineal methoxyindole metabolism have been described in rodents and humans. The levels of 5-Methoxytryptophol are coincident with serotonin levels in rodents’ pineal and are at their highest during the daylight hours .

Metabolic Pathways

5-Methoxytryptophol is involved in the metabolic pathway that starts with L-tryptophan and involves the enzymes tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase .

準備方法

Synthetic Routes::

- Diethylaminoethoxyethanol can be synthesized through alkoxylation of ethanolamine with diethyl sulfate or diethyl chloride. The reaction proceeds as follows:

Alkoxylation Reaction: HOCH2CH2NH2+(C2H5O)2SO4→HOCH2CH2N(C2H5)2CH2CH2OH

Base-Catalyzed Reaction: Ethanolamine reacts with diethyl sulfate in the presence of a base (such as sodium hydroxide) to yield diethylaminoethoxyethanol.

Industrial Production:: Industrial-scale production methods typically involve the alkoxylation process using diethyl sulfate or diethyl chloride.

化学反応の分析

ジエチルアミノエトキシエタノールは、さまざまな反応を起こします。

酸化: 対応するアルデヒドまたはカルボン酸を生成するために酸化することができます。

還元: 化合物の還元により、ジエチルアミノエタノールが生成されます。

置換: ヒドロキシル基は、他の官能基に置換できます。一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、アルキル化剤などがあります。

主な生成物:

- 酸化: アルデヒドまたはカルボン酸誘導体。

- 還元: ジエチルアミノエタノール。

4. 科学研究での応用

ジエチルアミノエトキシエタノールは、さまざまな分野で応用されています。

化学: 有機合成の試薬として使用されます。

生物学: 生物活性化合物を設計するためのビルディングブロックとして役立つ可能性があります。

医学: 潜在的な医薬品への応用について研究されています。

産業: 特殊化学品の生産に使用されています。

類似化合物との比較

ジエチルアミノエトキシエタノールは、アミン、エーテル、ヒドロキシル基のユニークな組み合わせによって際立っています。類似の化合物には以下のようなものがあります。

- さまざまな置換基を持つ他のアルコキシエタノール。

2-(2-ジメチルアミノエトキシ)エタノール: ジエチルアミノではなくジメチルアミノ基を持つ関連化合物 .

特性

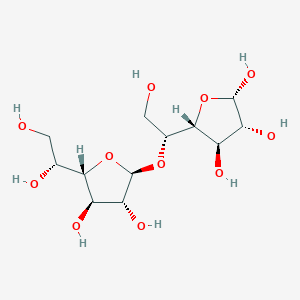

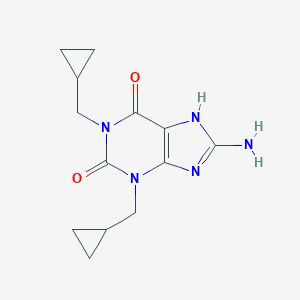

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-9-2-3-11-10(6-9)8(4-5-13)7-12-11/h2-3,6-7,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWKTGDEPLRFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221394 | |

| Record name | Methoxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

712-09-4 | |

| Record name | 5-Methoxytryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indole-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-methoxytryptophol synthesized in the pineal gland?

A1: 5-ML is synthesized from serotonin through a two-step enzymatic pathway. Initially, serotonin is converted to 5-hydroxytryptophol by the enzyme alcohol dehydrogenase. Subsequently, hydroxyindole-O-methyltransferase (HIOMT) catalyzes the methylation of 5-hydroxytryptophol to form 5-ML [, ].

Q2: Does the synthesis of 5-ML exhibit diurnal variation?

A2: Yes, 5-ML synthesis in the pineal gland follows a rhythmic pattern synchronized with the light-dark cycle, showing significant increases during daylight hours in various vertebrate species []. This rhythm is influenced by the prevailing photoperiod, demonstrating an inverse relationship with melatonin concentrations [].

Q3: Is the pineal gland the sole source of 5-ML?

A3: While the pineal gland is a primary source, research suggests that 5-ML can also be metabolized within the eye from melatonin []. This local metabolism suggests a potential neuromodulatory role for retinal 5-ML.

Q4: What is the role of 5-ML in the circadian system?

A4: 5-ML exhibits a distinct diurnal rhythm, with peak concentrations observed during the light phase, contrasting with the nocturnal peak of melatonin []. This inverse relationship suggests a potential role in regulating circadian rhythms, potentially opposing or complementing the actions of melatonin.

Q5: How does 5-ML interact with its target receptors?

A5: The precise mechanisms of 5-ML action remain to be fully elucidated. While it exhibits relatively low affinity for melatonin receptors compared to melatonin itself, some studies suggest that it might interact with these receptors, particularly at higher concentrations [, ]. Additionally, 5-ML might exert its effects through alternative signaling pathways yet to be identified.

Q6: Does 5-ML affect the immune system?

A6: Preliminary evidence suggests that 5-ML might possess immunomodulatory properties. A study in healthy volunteers showed that 5-ML administration influenced cytokine levels, increasing IL-2 (an immunostimulatory cytokine) and decreasing IL-6 (a suppressive cytokine) []. These findings warrant further investigation into 5-ML’s potential role in modulating immune responses.

Q7: What are the potential therapeutic benefits of 5-ML?

A7: While research on the therapeutic applications of 5-ML is still in its early stages, several promising avenues are being explored. Studies suggest potential benefits in areas such as immunomodulation, antitumor activity, and antioxidant defense [, ].

Q8: How does 5-ML exhibit antioxidant activity?

A8: In vitro studies demonstrate that 5-ML acts as a potent electron donor and radical scavenger []. It effectively inhibits the formation of and catalyzes the reduction of radical cations. This antioxidant capacity might contribute to its potential protective effects against oxidative stress.

Q9: Has 5-ML been investigated for its antitumor properties?

A9: Preclinical studies have explored the potential antitumor effects of 5-ML. For instance, a preliminary phase II clinical trial investigated the efficacy of low-dose IL-2 in combination with melatonin and 5-ML in patients with advanced solid tumors []. While preliminary, the results suggested potential therapeutic benefits, warranting further clinical investigation.

Q10: What is the molecular formula and weight of 5-methoxytryptophol?

A10: The molecular formula of 5-methoxytryptophol is C11H13NO2, and its molecular weight is 191.23 g/mol.

Q11: What analytical methods are employed to quantify 5-ML?

A11: Several analytical methods have been developed for the quantification of 5-ML, including gas chromatography-mass spectrometry (GC-MS) [, , ] and high-performance liquid chromatography (HPLC) with various detection methods such as electrochemical detection [] and fluorescence detection []. More recently, ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been employed for the simultaneous determination of multiple indoles, including 5-ML, in complex matrices like sparkling wines [].

Q12: Are there specific challenges in measuring 5-ML in biological samples?

A12: Quantifying 5-ML in biological samples, particularly plasma, presents challenges due to its low circulating concentrations. Early attempts to measure pineal indoles were hampered by the potential for cross-measuring extraneous compounds []. The development of highly sensitive and specific assays, like GC-MS and radioimmunoassay, has been crucial in overcoming these limitations and facilitating accurate 5-ML quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)